molecular formula C9H10O4 B131383 3,4-Dimethoxybenzoic acid CAS No. 93-07-2

3,4-Dimethoxybenzoic acid

Cat. No. B131383
CAS RN: 93-07-2
M. Wt: 182.17 g/mol
InChI Key: DAUAQNGYDSHRET-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzoic acid (DMB) is a chemical compound belonging to the class of benzoic acids. It is an aromatic organic compound with a molecular formula of C9H10O4. It is a white, crystalline solid with a melting point of 143°C and a boiling point of 250°C. DMB is an important chemical intermediate used in the manufacture of pharmaceuticals, fragrances, dyes, and other chemical products.

Scientific Research Applications

Crystal Structure Analysis

3,4-Dimethoxybenzoic acid has been studied for its crystal structure using single-crystal X-ray diffraction. The crystallization occurs in a specific space group with detailed dimensions and angles, forming hydrogen-bonded dimers. This study provides insights into the molecular structure and bonding characteristics of the compound (Pinkus, Kautz, & Ahobila-Vajjula, 2002).

Synthesis Optimization

Research has focused on optimizing the synthesis of this compound. A study used multivariate statistical experimental design and modeling to enhance the yield and control the formation of side products during synthesis from 3,4-dimethoxy acetophenone (Bjørsvik & Norman, 1999).

Antifungal Applications

2,5-Dimethoxybenzoic acid, a related compound, demonstrated significant antifungal properties against postharvest pathogens in strawberry fruits. This suggests potential agricultural applications for similar compounds, including this compound (Lattanzio et al., 1996).

Molecular Complex Formation

Studies have explored the formation of molecular complexes with metals like Cu(II), Co(II), La(III), and Nd(III) using 3,4-dimethoxybenzoates. These complexes were characterized for their physico-chemical properties, providing insights into potential applications in materials science and coordination chemistry (Ferenc et al., 2007).

Role in Chemical Synthesis

The compound has been employed in various chemical syntheses, such as the synthesis of 3,4-dimethoxybenzylamine. This demonstrates its utility as a starting material or intermediate in producing other chemically significant compounds (Fang, 2003).

Photochemical Studies

Photochemistry of related compounds like 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) has been studied to understand their behavior in environmental contexts. These studies provide insights into the photolysis and environmental fate of compounds structurally similar to this compound (Dallin et al., 2009).

Safety and Hazards

Safety measures include wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding dust formation . It is stable and incompatible with strong oxidizing agents .

Future Directions

A 2023 study at SRM Institute of Science and Technology suggests that veratric acid has apoptotic and antiproliferative effects against triple negative breast cancer cells . These effects were substantially increased when polydopamine nanoparticles were used as a sustained release drug carrier . This indicates potential future directions in medical research.

properties

IUPAC Name

3,4-dimethoxybenzoic acid
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InChI

InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
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InChI Key

DAUAQNGYDSHRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID6059077
Record name 3,4-Dimethoxybenzoic acid
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Molecular Weight

182.17 g/mol
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Physical Description

Monohydrate: Odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]
Record name Veratric acid
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CAS RN

93-07-2
Record name Veratric acid
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Record name 3,4-Dimethoxybenzoic acid
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Record name Benzoic acid, 3,4-dimethoxy-
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Record name 3,4-Dimethoxybenzoic acid
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Record name VERATRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3,4-Dimethoxybenzoic acid (Veratric Acid)?

A1: this compound has the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have characterized this compound using spectroscopic techniques like NMR (1H and 13C), IR, and Mass Spectrometry. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These studies provide detailed information on the compound's structure and properties.

Q3: How does the presence of methoxy groups at the 3 and 4 positions of the benzene ring in this compound influence its biological activity compared to other benzoic acid derivatives?

A5: Research suggests that the position of hydroxyl and methoxy substituents on the benzene ring of benzoic acid derivatives, including this compound, significantly affects their impact on cucumber root membrane potential. [] Methoxy-substituted benzoic acids tend to induce a rapid depolarization followed by hyperpolarization, except for p-anisic acid. In contrast, hydroxylated benzoic acids, like salicylic acid, primarily cause depolarization. This suggests that the specific arrangement of methoxy groups in this compound contributes to its distinct biological activity.

Q4: Do the methoxy groups in this compound play a role in its interaction with biological systems?

A6: Research indicates that the methoxy groups in this compound can influence its interaction with biological systems. For instance, in perovskite solar cells, the methoxy groups of this compound within a self-assembled monolayer on a ZnO electron transporting layer contribute to dipole moments and hydrogen bonding with the perovskite layer, influencing charge transfer and device performance. [] This suggests that the methoxy groups can engage in specific interactions within biological or material systems, potentially influencing the compound's overall activity.

Q5: What is the solubility of this compound in different solvents?

A7: The solubility of this compound has been experimentally determined in various organic solvents, including ethanol, 1-propanol, 2-propanol, 1-butanol, 2-methyl-1-propanol, methyl acetate, ethyl acetate, and 2-butanone. [] Additionally, its solubility has been studied in binary mixtures of ethanol + 1-butanol, providing insights into its behavior in mixed solvent systems. []

Q6: Are there any models to predict the solubility of this compound in different solvents?

A8: Yes, the modified Apelblat equation and local composition models (NRTL and UNIQUAC) have been used to correlate the solubility of this compound in pure solvents. [] These models provide a valuable tool for predicting solubility behavior and understanding the interactions between this compound and different solvent environments.

Q7: What are the metabolic pathways of this compound in biological systems?

A9: Research indicates that this compound can be metabolized through demethylation, primarily at the para-configurated methoxy group, resulting in the formation of 4-hydroxy-3-methoxybenzoic acid and 3-hydroxy-4-methoxybenzoic acid. [] This metabolic transformation highlights the potential for this compound to be converted into other phenolic compounds with potentially distinct biological activities.

Q8: Can microorganisms degrade this compound?

A10: Yes, studies have shown that certain microorganisms possess the ability to degrade this compound. For instance, the bacterium Thauera aromatica can utilize this compound as a sole carbon source under anaerobic conditions, employing nitrate as an electron sink. [] This finding highlights the potential for microbial degradation of this compound in the environment.

Q9: How does this compound exert its effects on biological systems?

A11: While the precise mechanisms of action might vary depending on the biological system, research suggests that this compound can influence cellular processes by modulating membrane potential. [] For example, in cucumber root cells, it has been shown to affect transmembrane potential difference, indicating its interaction with membrane properties. [] This interaction can subsequently trigger downstream effects on various cellular functions.

Q10: Does this compound exhibit any specific binding affinity to biological targets?

A12: While the provided research papers don't delve into specific binding affinities of this compound to particular biological targets, its influence on cellular processes like membrane potential suggests potential interactions with membrane proteins or other cellular components. [] Further research focusing on target identification and binding studies would be valuable to elucidate its precise molecular interactions.

Q11: What are the degradation pathways of this compound in the environment?

A14: Based on the available information, microbial degradation appears to be a potential pathway for this compound breakdown in the environment. [] Further research is needed to fully elucidate its environmental fate, including abiotic degradation processes (e.g., photolysis, hydrolysis) and identify potential transformation products.

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